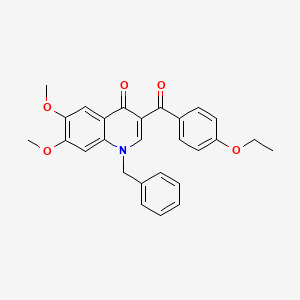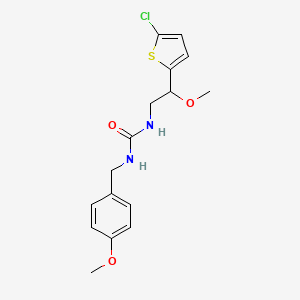
1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reagents: Benzyl chloride, 4-ethoxybenzoyl chloride.
Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Solvents: Dichloromethane or chloroform.
Conditions: Room temperature to reflux conditions, depending on the reactivity of the intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core, followed by the introduction of the benzyl and ethoxybenzoyl groups. The reaction conditions often include:
-
Formation of the Quinolinone Core:
Starting Materials: Aniline derivatives and β-ketoesters.
Reaction Conditions: Acidic or basic catalysts, elevated temperatures (100-150°C), and solvents like ethanol or toluene.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions on the benzyl or ethoxybenzoyl rings using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Halogens (Cl₂, Br₂) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl₃).
Major Products:
Oxidation: Quinolinone derivatives with modified functional groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Receptor Interaction: Acting as an agonist or antagonist at receptor sites, influencing cellular signaling pathways.
Pathway Modulation: Affecting key signaling pathways involved in cell proliferation, apoptosis, or inflammation.
類似化合物との比較
1-Benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can be compared with other quinolinone derivatives, such as:
1-Benzyl-3-(4-methoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-3-(4-chlorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Contains a chlorobenzoyl group, which may alter its reactivity and biological activity.
1-Benzyl-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one: Fluorinated derivative with potentially different pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-benzyl-3-(4-ethoxybenzoyl)-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO5/c1-4-33-20-12-10-19(11-13-20)26(29)22-17-28(16-18-8-6-5-7-9-18)23-15-25(32-3)24(31-2)14-21(23)27(22)30/h5-15,17H,4,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQGZGAXOZHFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)

![2-[(3-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867477.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2867478.png)

![2-Phenyl-3-((2,4,6-triisopropylphenyl)thio)imidazo[1,2-a]pyrimidine](/img/structure/B2867484.png)
![N-(butan-2-yl)-2-[(2,5-dimethylphenyl)methyl]-4-(3-methylbutyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2867487.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2867488.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2867491.png)


![N-[1-(1,2,4-Oxadiazol-3-yl)-2-phenylethyl]prop-2-enamide](/img/structure/B2867494.png)
![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2867496.png)
